molecular formula C13H6F4N2 B1457030 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile CAS No. 1219454-52-0

4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile

Cat. No.: B1457030
CAS No.: 1219454-52-0
M. Wt: 266.19 g/mol
InChI Key: JHAYCXSBPBEBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile is a fluorinated pyridine derivative. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .

Future Directions

The development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic . With more than 50% of the pesticides launched in the last two decades being fluorinated, and around 40% of all fluorine-containing pesticides currently on the market containing a trifluoromethyl group, these compounds form an important subgroup of fluorinated compounds . It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile involves several steps. One common method includes the reaction of 5-fluoro-2-trifluoromethylbenzene with a suitable pyridine derivative under specific conditions. The reaction typically requires the use of a catalyst and may involve multiple steps, including halogenation and nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .

Scientific Research Applications

4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly for its unique physicochemical properties.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoropyridine
  • 3,5-Difluoropyridine
  • Pentafluoropyridine

Uniqueness

4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in scientific research and industrial applications .

Properties

IUPAC Name

4-[5-fluoro-2-(trifluoromethyl)phenyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4N2/c14-9-1-2-12(13(15,16)17)11(6-9)8-3-4-19-10(5-8)7-18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAYCXSBPBEBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=NC=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.